molecular formula C14H20ClNO2 B1441108 2-(2-Piperidinyl)ethyl benzoate hydrochloride CAS No. 67031-71-4

2-(2-Piperidinyl)ethyl benzoate hydrochloride

Cat. No.: B1441108
CAS No.: 67031-71-4
M. Wt: 269.77 g/mol
InChI Key: LXTGNRBHOWNQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidinyl)ethyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidinyl)ethyl benzoate hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with benzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or recrystallization to ensure high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(2-Piperidinyl)ethanol
  • 2-(2-Piperidinyl)ethyl acetate
  • 2-(2-Piperidinyl)ethyl chloride

Comparison: 2-(2-Piperidinyl)ethyl benzoate hydrochloride is unique due to its benzoate ester linkage, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzoate group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in pharmaceuticals and research .

Properties

IUPAC Name

2-piperidin-2-ylethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)17-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGNRBHOWNQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985933
Record name 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67031-71-4
Record name 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)ethyl benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidinyl)ethyl benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidinyl)ethyl benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Piperidinyl)ethyl benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-Piperidinyl)ethyl benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.